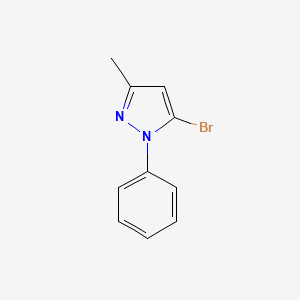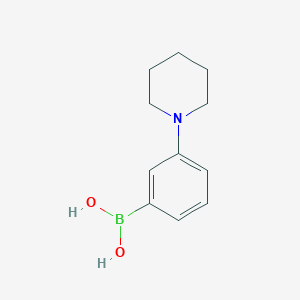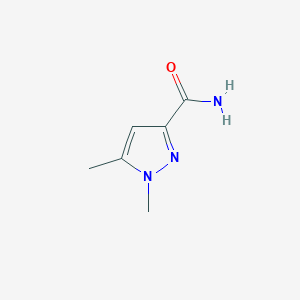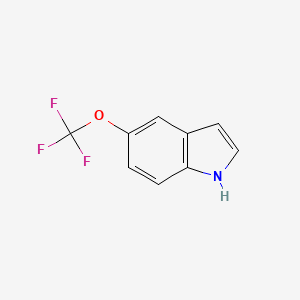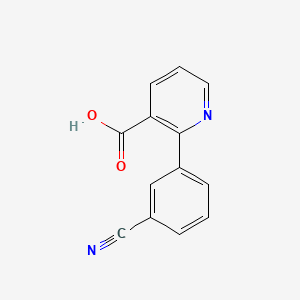
2-(3-氰基苯基)烟酸
描述
2-(3-Cyanophenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a cyanophenyl group attached to the nicotinic acid structure. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学研究应用
2-(3-Cyanophenyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
Target of Action
2-(3-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid, primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The compound enters the cell through the SLC5A8 and SCL22A1 transporters and is metabolized to NAD via the Preiss–Handler pathway . This pathway involves three stages, with the first stage converting nicotinic acid and 5’-phosphoribosyl-1-pyrophosphate to mononucleotide nicotinic acid (NAMN) by nicotinic acid phosphoribosyltransferases (NAPRTEC 6.3.4.21) .
Biochemical Pathways
The biochemical pathways affected by 2-(3-Cyanophenyl)nicotinic acid are primarily those involving redox metabolism and NAD-dependent pathways . The compound acts as a precursor to nicotinamide coenzymes, which are vital for these pathways .
Pharmacokinetics
For instance, nicotinic acid has a Tmax of 3.0 hours for a 1000mg or 1500mg oral dose .
Result of Action
The molecular and cellular effects of 2-(3-Cyanophenyl)nicotinic acid’s action are likely similar to those of nicotinic acid. For example, nicotinic acid has been shown to decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Action Environment
The action, efficacy, and stability of 2-(3-Cyanophenyl)nicotinic acid are likely influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign . This suggests that similar environmental factors could influence the action of 2-(3-Cyanophenyl)nicotinic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)nicotinic acid typically involves the reaction of 3-cyanobenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction. The reaction mixture is then acidified to precipitate the product, which is subsequently purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including 2-(3-Cyanophenyl)nicotinic acid, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
化学反应分析
Types of Reactions
2-(3-Cyanophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces halogenated derivatives.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-Bromophenyl)-2-chloronicotinamide
Uniqueness
2-(3-Cyanophenyl)nicotinic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
属性
IUPAC Name |
2-(3-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-15-12/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRZXTAVUYRGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594092 | |
| Record name | 2-(3-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218138-63-7 | |
| Record name | 2-(3-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)
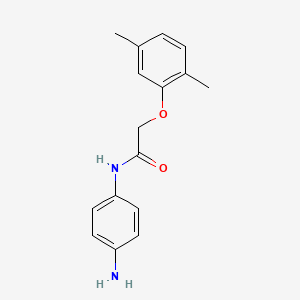
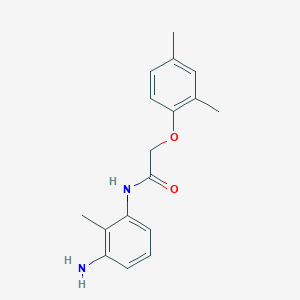
![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)
![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)
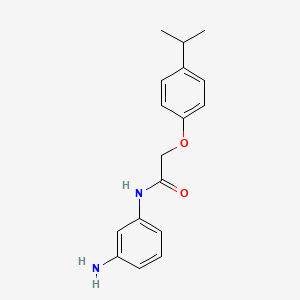
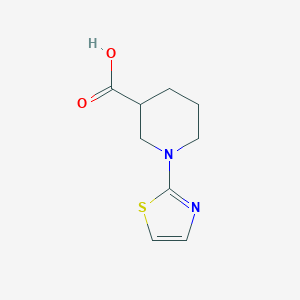
![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)
